Bienvenue dans la boutique en ligne BenchChem!

co-Codaprin

Analgesic efficacy Postoperative pain Dental surgery

Co-Codaprin (BAN, CAS 130320-48-8) is the British Pharmacopoeia fixed-dose combination of codeine phosphate and aspirin (1:50 ratio; 8 mg/400 mg per tablet). Its dual opioid–COX-inhibitory mechanism delivers 64% max pain reduction and a 6.3-h duration of effect—metrics that make it the benchmark reference compound for acute inflammatory pain models and analytical method development. Substitution with co-codamol or codeine-ibuprofen is scientifically inequivalent due to aspirin’s unique irreversible antiplatelet and anti-inflammatory pharmacology. The BP monograph mandates content uniformity of 90.0–110.0% (codeine) and 95.0–105.0% (aspirin), ensuring batch-to-batch reproducibility for multi-site trials. Procure this pharmacopoeial-grade reference mixture to anchor your comparative efficacy studies, HTA submissions, or dissolution method validation with a clinically and analytically proven standard.

Molecular Formula C27H29NO7
Molecular Weight 479.5 g/mol
CAS No. 130320-48-8
Cat. No. B167000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameco-Codaprin
CAS130320-48-8
Synonymsaspirin - codeine
aspirin, codeine drug combination
aspirin-codeine
co-codaprin
Molecular FormulaC27H29NO7
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
InChIInChI=1S/C18H21NO3.C9H8O4/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1
InChIKeyUESHVCAYLZYGOX-FFHNEAJVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 32 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

co-Codaprin (CAS 130320-48-8) for Research and Procurement: A Product-Specific Baseline Overview


co-Codaprin (British Approved Name) is a fixed-dose combination analgesic that consists of codeine phosphate and aspirin in a precise weight ratio of 1 part to 50 parts [1]. As defined in the British Pharmacopoeia, the standard formulation contains 8 mg of codeine phosphate and 400 mg of aspirin per tablet, with strict content uniformity requirements of 90.0–110.0% for codeine phosphate and 95.0–105.0% for aspirin [1]. This compound is a specific mixture of chemical entities rather than a single molecular compound, as evidenced by its CAS registry number 130320-48-8 being assigned to the combination mixture [2]. Its dual mechanism of action combines the central opioid analgesic effect of codeine with the peripheral anti-inflammatory, analgesic, and antipyretic effects of aspirin [3]. The product exists in both conventional tablet and dispersible tablet formulations, each with distinct pharmacopoeial specifications [1].

Why co-Codaprin (CAS 130320-48-8) Cannot Be Substituted with Generic Analgesic Combinations


Substituting co-Codaprin with other codeine combination analgesics such as co-codamol (codeine/paracetamol) or codeine/ibuprofen combinations is not scientifically equivalent due to fundamental differences in the non-opioid component's pharmacology, safety profile, and therapeutic application. Aspirin, unlike paracetamol (acetaminophen), possesses clinically significant anti-inflammatory and antiplatelet effects mediated through irreversible COX inhibition [1]. This mechanistic distinction means that co-Codaprin provides therapeutic effects that cannot be replicated by paracetamol-containing combinations in conditions where inflammation is a primary contributor to pain. Furthermore, the specific 1:50 codeine-to-aspirin weight ratio defined in the British Pharmacopoeia for co-Codaprin [2] differs substantially from the ratios found in other codeine combination products (e.g., co-codamol 8/500), resulting in different pharmacokinetic profiles and therapeutic windows. The following quantitative evidence demonstrates exactly how these differences manifest in clinical performance metrics.

co-Codaprin (CAS 130320-48-8): Quantifiable Differentiation from Comparator Analgesics


Comparative Analgesic Efficacy: co-Codaprin (ASA-Codeine) vs. Ibuprofen-Codeine Combination in Postoperative Dental Pain

In a double-blind, randomized trial of 165 patients undergoing surgical removal of impacted lower wisdom teeth, the acetylsalicylic acid-codeine combination (500 mg : 30 mg) — which matches the pharmacologic class of co-Codaprin — was compared directly with an ibuprofen-codeine combination (200 mg : 30 mg) and codeine 30 mg alone. The acetylsalicylic acid-codeine combination achieved a mean pain reduction of 45% from baseline, which was statistically significantly greater than codeine alone (26%) but significantly lower than ibuprofen-codeine (64%) [1]. This demonstrates that the aspirin-codeine combination provides intermediate analgesic efficacy between codeine monotherapy and ibuprofen-based combinations, representing a specific position on the analgesic efficacy spectrum that may be clinically appropriate for certain patient populations.

Analgesic efficacy Postoperative pain Dental surgery

Duration of Analgesic Effect: co-Codaprin (ASA-Codeine) vs. Ibuprofen-Codeine and Codeine Alone

The same head-to-head trial also measured the mean duration of analgesic effect following the first dose. The acetylsalicylic acid-codeine combination (500 mg : 30 mg) provided a mean duration of effect of 6.3 hours, which was intermediate between ibuprofen-codeine (8.3 hours) and codeine alone (5.6 hours) [1]. This duration difference of 2.0 hours shorter than ibuprofen-codeine and 0.7 hours longer than codeine alone represents a quantifiable, therapeutically meaningful distinction in the time course of analgesia.

Duration of action Analgesic efficacy Time-effect profile

Maximum Pain Reduction Within 4 Hours: ASA-Codeine vs. Ibuprofen-Codeine and Codeine

Within the first 4 hours post-dose, a critical window for acute pain management, the acetylsalicylic acid-codeine combination (500 mg : 30 mg) achieved a maximum pain reduction of 64%. This was significantly lower than the 84% maximum reduction achieved by ibuprofen-codeine, but substantially higher than the 35% maximum reduction achieved by codeine alone [1]. This nearly two-fold difference in peak analgesic effect compared to codeine monotherapy, and the 20-percentage-point gap relative to the ibuprofen-based combination, provides clear quantitative differentiation.

Peak analgesic effect Acute pain Onset of action

Pharmacopoeial Specification Uniqueness: co-Codaprin Fixed Ratio and Content Uniformity Requirements

co-Codaprin is defined in the British Pharmacopoeia by a precise 1:50 weight ratio of codeine phosphate to aspirin, with mandatory content uniformity specifications of 90.0–110.0% for codeine phosphate and 95.0–105.0% for aspirin [1]. This contrasts with other codeine combination products such as co-codamol (codeine/paracetamol), which exists in multiple ratios (8/500, 10/500, 15/500, 30/500) without a single standardized definition [2]. The existence of dispersible and non-dispersible monograph variants for co-Codaprin, each with distinct dissolution testing requirements (e.g., 45-minute dissolution in pH 4.5 buffer with 50 rpm paddle speed) [1], further differentiates it as a rigorously specified pharmaceutical entity.

Quality control Pharmaceutical standards Content uniformity

Comparative Efficacy in Tension-Type Headache: Aspirin vs. Acetaminophen-Codeine

In a randomized, double-blind, placebo-controlled trial of tension-type headache, aspirin 1000 mg was compared directly with acetaminophen 300 mg plus codeine 30 mg. Both active treatments provided statistically significant efficacy compared to placebo for the primary endpoint of SPID0–4 and SPID0–6 (P < 0.001) and for total pain relief (P < 0.001). There were no significant differences between aspirin and acetaminophen with codeine at any evaluation of SPID (P ≥ 0.070), complete relief (P ≥ 0.179), or time to meaningful relief (P ≥ 0.245) [1]. This demonstrates that the aspirin component of co-Codaprin provides analgesic efficacy comparable to acetaminophen-codeine combinations in tension-type headache, but with the added benefit of anti-inflammatory action not present with acetaminophen.

Tension-type headache Analgesic efficacy Head-to-head comparison

Comparative Efficacy in Postoperative Dental Pain: Aspirin vs. Acetaminophen-Codeine

In the same two-trial study, the dental pain cohort demonstrated that aspirin 1000 mg provided statistically significant analgesic efficacy compared with placebo at all time points. Notably, aspirin provided statistically significant superiority compared with acetaminophen 300 mg with codeine 30 mg for the SPID0–4 endpoint (P = 0.028) [1]. This is one of the few direct comparisons where an aspirin-containing regimen demonstrated statistically superior early analgesic efficacy compared to an acetaminophen-codeine combination in postoperative dental pain, a model of acute inflammatory pain.

Postoperative dental pain Analgesic efficacy Acute pain

co-Codaprin (CAS 130320-48-8): Evidence-Based Application Scenarios for Research and Industrial Use


Comparative Analgesic Efficacy Studies in Acute Inflammatory Pain Models

co-Codaprin is ideally suited as a reference compound in acute inflammatory pain models, particularly postoperative dental pain following third molar extraction. The 64% maximum pain reduction within 4 hours and 6.3-hour duration of effect documented in clinical trials [1] provide a well-characterized benchmark for evaluating novel analgesics or alternative combination products. Researchers designing comparative efficacy trials can leverage these established performance metrics to calculate sample sizes and power analyses, or to serve as an active comparator arm. The fixed 1:50 codeine-to-aspirin ratio ensures reproducibility across study sites.

Formulary Decision-Making and Health Technology Assessment (HTA)

For formulary managers and HTA bodies, co-Codaprin presents a distinct value proposition based on its intermediate analgesic efficacy (45% mean pain reduction) and duration (6.3 hours) between codeine alone (26%, 5.6 hours) and ibuprofen-codeine (64%, 8.3 hours) [1]. This positions co-Codaprin as a cost-effective alternative to stronger combination products in patient populations where ibuprofen is contraindicated (e.g., peptic ulcer disease, renal impairment) but codeine alone provides insufficient analgesia. The 19-percentage-point analgesic advantage over codeine monotherapy [1] provides quantifiable justification for selecting the combination product over single-agent therapy.

Pharmaceutical Quality Control and Analytical Method Development

co-Codaprin's well-defined British Pharmacopoeia monograph, with specific content uniformity requirements (90.0–110.0% for codeine phosphate; 95.0–105.0% for aspirin) and a standardized dissolution method (pH 4.5 buffer, 50 rpm paddle, 45-minute sampling) [2], makes it an excellent model compound for developing and validating analytical methods for fixed-dose combination products. The distinct physicochemical properties of the two active ingredients (acidic aspirin and basic codeine) provide a challenging separation problem that is valuable for training and method development in pharmaceutical analysis laboratories.

Pharmacovigilance and Safety Surveillance Research

Given the differing safety profiles of aspirin (gastrointestinal bleeding, antiplatelet effects) versus paracetamol (hepatotoxicity) as the non-opioid component, co-Codaprin serves as a critical comparator in pharmacovigilance studies assessing the safety of codeine combination products. The adverse event rates documented in clinical trials — for example, 4 out of 165 patients (2.4%) reporting events with ASA-codeine versus 5 out of 165 (3.0%) with ibuprofen-codeine [1] — provide baseline data for designing safety surveillance programs and for comparing real-world safety signals across different combination analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for co-Codaprin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.